9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Overview
Description
9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a unique structure with an ethyl group, a methoxyphenyl group, and a piperazine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The key steps include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving aniline derivatives and dihalobenzenes.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a Mannich reaction, where the carbazole core is reacted with formaldehyde and the appropriate piperazine derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can target the piperazine moiety, converting it to secondary or tertiary amines.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and neuroprotective agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Triazole-Pyrimidine Hybrids
Uniqueness
Compared to similar compounds, 9-ETHYL-3-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to materials science.
Biological Activity
9-Ethyl-3-({4-[(3-methoxyphenyl)methyl]piperazin-1-yl}methyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family, characterized by its complex tricyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in neuropharmacology and oncology. The following sections explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₃₅H₄₃N₃O, with a molecular weight of 563.65 g/mol. Its structure features an ethyl group at the 9-position and a piperazine moiety linked through a methylene bridge at the 3-position of the carbazole core, contributing to its unique chemical properties and potential biological activities.
Pharmacological Effects
Research indicates that compounds in the carbazole family exhibit diverse biological activities, including:
- Antitumor Activity : Similar carbazole derivatives have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction in cancer cells. For instance, studies on related compounds have demonstrated their ability to reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and reduced proliferation .
- Neuropharmacological Effects : Interaction studies have highlighted the binding affinity of this compound to serotonin and dopamine receptors, suggesting potential antidepressant-like effects. The structural components such as the piperazine moiety enhance its interaction with these receptors, which are critical targets in treating mood disorders.
The mechanisms underlying the biological activities of this compound involve:
- Receptor Binding : The compound's ability to bind to neurotransmitter receptors (e.g., serotonin and dopamine) may mediate its effects on mood and cognition.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by upregulating caspase activity, a critical step in programmed cell death .
- Inhibition of Tumor Growth : The compound may inhibit pathways involved in cell proliferation and survival, particularly in cancerous tissues.
Case Studies
Several studies have investigated the biological activity of related carbazole derivatives:
- Anticancer Studies : A derivative similar to this compound demonstrated selective inhibition of BRAF-mutated melanoma cells while sparing normal melanocytes. The mechanism involved enhancing apoptotic pathways without causing toxicity to normal tissues .
- Neuroactivity Assessments : Research has shown that compounds with similar structural motifs exhibit significant neuroactivity, suggesting that this compound may possess similar properties.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
9-Ethylcarbazole | C₁₃H₁₁N | Base structure without substituents; used as a precursor. |
3-Amino-9-Ethylcarbazole | C₁₃H₁₂N₂ | Contains an amino group; known for anticancer properties. |
1-(4-Methoxyphenyl)-piperazine | C₁₁H₁₄N₂O | A simpler piperazine derivative; studied for neuroactivity. |
Properties
IUPAC Name |
9-ethyl-3-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-3-30-26-10-5-4-9-24(26)25-18-22(11-12-27(25)30)20-29-15-13-28(14-16-29)19-21-7-6-8-23(17-21)31-2/h4-12,17-18H,3,13-16,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVFWSFUAASLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=CC=C4)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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